molecular formula C24H21N3O6 B11534271 3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11534271
M. Wt: 447.4 g/mol
InChI Key: PQWZXWASYIOOEQ-AFUMVMLFSA-N
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Description

3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common route involves the following steps:

    Formation of 2-(2,6-Dimethylphenoxy)acetic acid: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 2-(2,6-dimethylphenoxy)acetic acid is then reacted with an amine to form the corresponding amide.

    Formation of the Imino Group: The amide is then treated with a suitable reagent to introduce the imino group.

    Coupling with 4-Nitrobenzoic Acid: Finally, the imino compound is coupled with 4-nitrobenzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the imino group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Products may include quinones and other oxidized aromatic compounds.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound could be investigated for potential biological activities such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Due to its structural features, it may be explored as a lead compound in drug development.

Industry

    Materials Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate
  • 2-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate
  • 4-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate

Uniqueness

The uniqueness of 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

[3-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H21N3O6/c1-16-5-3-6-17(2)23(16)32-15-22(28)26-25-14-18-7-4-8-21(13-18)33-24(29)19-9-11-20(12-10-19)27(30)31/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+

InChI Key

PQWZXWASYIOOEQ-AFUMVMLFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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